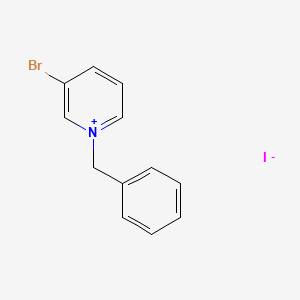
3-Bromo-1-benzylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-benzylpyridinium iodide is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a bromine atom attached to the benzyl group and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-benzylpyridinium iodide typically involves the reaction of 3-bromopyridine with benzyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-benzylpyridinium iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxy-1-benzylpyridinium iodide.
Oxidation: The compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: 3-Hydroxy-1-benzylpyridinium iodide.
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
3-Bromo-1-benzylpyridinium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-1-benzylpyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridinium ring play crucial roles in its binding affinity and reactivity. The compound can undergo nucleophilic substitution reactions, leading to the formation of active intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-benzylpyridinium iodide
- 3-Iodo-1-benzylpyridinium iodide
- 1-Benzylpyridinium chloride
Uniqueness
3-Bromo-1-benzylpyridinium iodide is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and iodo analogs. The bromine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
73840-37-6 |
|---|---|
Molecular Formula |
C12H11BrIN |
Molecular Weight |
376.03 g/mol |
IUPAC Name |
1-benzyl-3-bromopyridin-1-ium;iodide |
InChI |
InChI=1S/C12H11BrN.HI/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H/q+1;/p-1 |
InChI Key |
RHMOXQQPFPTUFD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)Br.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



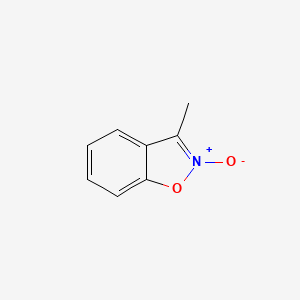
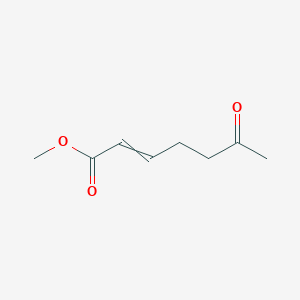
methanone](/img/structure/B14437166.png)
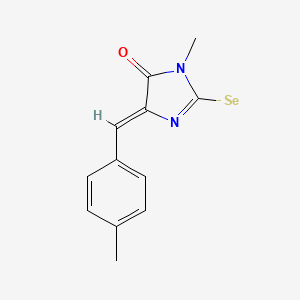

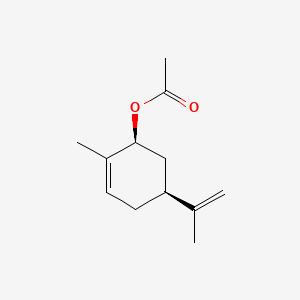

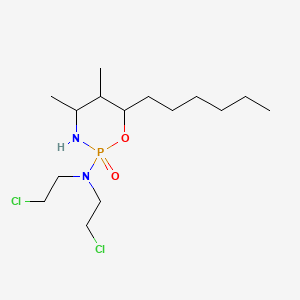



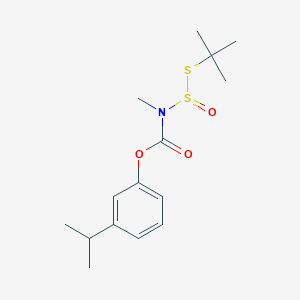
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
